4-アミノピリダジン-3(2H)-オン

概要

説明

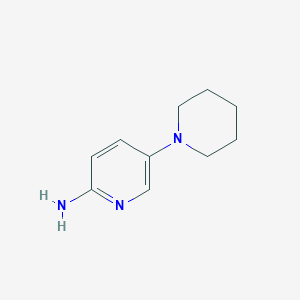

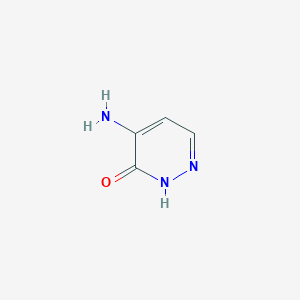

4-Aminopyridazin-3(2H)-one, also known as 4-AP or 4-aminopyridine, is a heterocyclic chemical compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine and has been used to synthesize a variety of organic compounds. It is a colorless solid with a molecular weight of 122.14 g/mol and a melting point of 158-160 °C. 4-AP has been studied extensively in the fields of pharmacology, toxicology, and biochemistry.

科学的研究の応用

FABP4阻害剤の治療研究

4-アミノピリダジン-3(2H)-オン: は、FABP4阻害剤の開発のための基本骨格として特定されています . FABP4は脂肪酸結合タンパク質であり、主に脂肪細胞に発現し、アテローム性動脈硬化症、糖尿病、肥満など、さまざまな疾患に関与しています。この化合物の最適化により、強力な阻害活性を示す有効なアナログが作成され、FABP4阻害剤として生体内研究の候補となっています。

強心薬および降圧薬

4-アミノピリダジン-3(2H)-オンの誘導体は、強心作用および降圧作用について合成および評価されています . これらの化合物は、強心作用薬として有望であり、一部の誘導体は、よく知られている強心薬であるジゴキシンよりも効果的な応答を示しています。

血小板凝集阻害

強心作用および降圧作用に加えて、特定の4-アミノピリダジン-3(2H)-オン誘導体は、血小板凝集を阻害することが判明しています . この活性は、血栓症疾患を予防できる新しい治療薬の開発に不可欠です。

抗線維化活性

新規4-アミノピリダジン-3(2H)-オン誘導体の研究から、それらの潜在的な抗線維化活性が明らかになりました . これらの化合物は、コラーゲンの発現を阻害し、細胞培養培地中のヒドロキシプロリン含有量を減少させることが示されており、新規抗線維化薬としての使用が示唆されています。

ピラゾロピリジン誘導体の合成

この化合物は、ピラゾロピリジン誘導体の合成のための出発物質として役立ちます . これらの誘導体は、その多様な生物活性と医薬品化学における潜在的な応用により注目されています。

分子設計と最適化

4-アミノピリダジン-3(2H)-オン: は、医薬品研究における分子設計と最適化のプロセスに役割を果たします . これは、高度なモデリング調査とインシリコ吸収、分布、代謝、および排泄毒性計算を通じて、効力を高めた新しい阻害剤を開発するための足場として使用されてきました。

作用機序

Target of Action

The primary target of 4-Aminopyridazin-3(2H)-one is Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a protein that plays a crucial role in the transport of fatty acids, which are organic carboxylic acids with a long carbon chain . FABP4 is predominantly expressed in adipocytes and has been linked to various diseases such as atherosclerosis, diabetes, and obesity .

Mode of Action

4-Aminopyridazin-3(2H)-one interacts with FABP4, inhibiting its function . The inhibition of FABP4 leads to a decrease in the transport of fatty acids, which can have various downstream effects .

Biochemical Pathways

The inhibition of FABP4 by 4-Aminopyridazin-3(2H)-one affects the fatty acid transport pathway . This can lead to a decrease in the levels of fatty acids in the bloodstream, which can help in the treatment of diseases like atherosclerosis, diabetes, and obesity .

Pharmacokinetics

Advanced modeling investigations and in silico adme-toxicity calculations suggest that 4-aminopyridazin-3(2h)-one could be a potential candidate for in vivo studies .

Result of Action

The result of the action of 4-Aminopyridazin-3(2H)-one is the inhibition of FABP4, leading to a decrease in the transport of fatty acids . This can have various effects at the molecular and cellular level, including potential therapeutic effects in the treatment of diseases like atherosclerosis, diabetes, and obesity .

Safety and Hazards

将来の方向性

The future directions for the study of 4-Aminopyridazin-3(2H)-one involve uncovering new structures through the optimization of the previously reported 4-amino and 4-ureido pyridazinone-based series of FABP4 inhibitors . This is part of a larger research effort to create more potent FABP4 inhibitors .

生化学分析

Biochemical Properties

4-Aminopyridazin-3(2H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of FABP4. FABP4 is a protein that binds to fatty acids and is involved in their transport and metabolism. By inhibiting FABP4, 4-Aminopyridazin-3(2H)-one can modulate the levels of fatty acids in cells, which can have significant effects on cellular metabolism and signaling pathways . Additionally, 4-Aminopyridazin-3(2H)-one has been shown to interact with other proteins and enzymes involved in lipid metabolism, further highlighting its importance in biochemical research .

Cellular Effects

The effects of 4-Aminopyridazin-3(2H)-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FABP4, 4-Aminopyridazin-3(2H)-one can reduce the levels of intracellular fatty acids, which can lead to changes in the expression of genes involved in lipid metabolism . Furthermore, this compound has been shown to affect cell signaling pathways related to inflammation and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders .

Molecular Mechanism

The molecular mechanism of action of 4-Aminopyridazin-3(2H)-one involves its interaction with FABP4 and other biomolecules. By binding to the active site of FABP4, 4-Aminopyridazin-3(2H)-one inhibits its activity, preventing the binding and transport of fatty acids . This inhibition can lead to a decrease in intracellular fatty acid levels, which can subsequently affect various cellular processes. Additionally, 4-Aminopyridazin-3(2H)-one may interact with other enzymes and proteins involved in lipid metabolism, further modulating cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridazin-3(2H)-one have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly, allowing for prolonged effects on cellular function . Long-term studies have demonstrated that 4-Aminopyridazin-3(2H)-one can maintain its inhibitory effects on FABP4 and other biomolecules, leading to sustained changes in cellular metabolism and gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied .

Dosage Effects in Animal Models

The effects of 4-Aminopyridazin-3(2H)-one in animal models have been shown to vary with different dosages. At lower doses, this compound can effectively inhibit FABP4 and modulate lipid metabolism without causing significant adverse effects . At higher doses, 4-Aminopyridazin-3(2H)-one may exhibit toxic effects, including liver toxicity and alterations in metabolic function . These findings highlight the importance of carefully optimizing the dosage of 4-Aminopyridazin-3(2H)-one in preclinical studies to balance its therapeutic benefits with potential risks .

Metabolic Pathways

4-Aminopyridazin-3(2H)-one is involved in several metabolic pathways, particularly those related to lipid metabolism. By inhibiting FABP4, this compound can alter the transport and utilization of fatty acids within cells . Additionally, 4-Aminopyridazin-3(2H)-one may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels . These interactions can have significant effects on cellular energy balance and overall metabolic function .

Transport and Distribution

The transport and distribution of 4-Aminopyridazin-3(2H)-one within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 4-Aminopyridazin-3(2H)-one can accumulate in specific compartments, such as the cytoplasm and lipid droplets, where it can exert its inhibitory effects on FABP4 and other biomolecules . The precise localization and distribution of 4-Aminopyridazin-3(2H)-one can vary depending on the cell type and experimental conditions .

Subcellular Localization

The subcellular localization of 4-Aminopyridazin-3(2H)-one is an important factor in its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it can interact with FABP4 and other enzymes involved in lipid metabolism . Additionally, 4-Aminopyridazin-3(2H)-one may be targeted to specific subcellular compartments, such as lipid droplets, through post-translational modifications or targeting signals . These localization patterns can influence the efficacy and specificity of 4-Aminopyridazin-3(2H)-one in modulating cellular processes .

特性

IUPAC Name |

5-amino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROMXVIODDASTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458229 | |

| Record name | 4-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55271-46-0 | |

| Record name | 4-Amino-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key synthetic route to obtain 4-Aminopyridazin-3(2H)-ones with diverse functionalities at the 5-position?

A1: A highly effective method involves the reductive cleavage of isoxazolo[3,4-d]pyridazinones. [] This approach utilizes readily available starting materials like ethyl 4-acylisoxazole-3-carboxylates and employs a one-pot reaction with a suitable hydrazine in the presence of a Palladium on Carbon (Pd/C) catalyst. This methodology allows for the introduction of various oxygenated carbon chains at the 5-position of the 4-Aminopyridazin-3(2H)-one scaffold, significantly broadening the scope for exploring the structure-activity relationship of this class of compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)